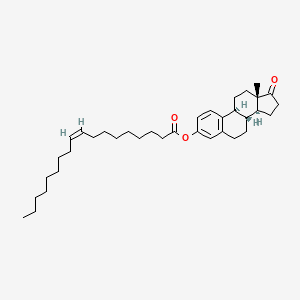

Oleoylestrone

描述

属性

IUPAC Name |

[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H54O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35(38)39-29-20-22-30-28(27-29)19-21-32-31(30)25-26-36(2)33(32)23-24-34(36)37/h10-11,20,22,27,31-33H,3-9,12-19,21,23-26H2,1-2H3/b11-10-/t31-,32-,33+,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMIPDPVHGGHVNH-YWVHRCQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H54O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041086 | |

| Record name | Oleoyl-estrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180003-17-2 | |

| Record name | Oleoylestrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180003-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleoyl-estrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180003172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oleoyl-estrone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04870 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oleoyl-estrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLEOYLESTRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64R56KMG1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Oleoylestrone in Adipose Tissue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoylestrone (OEA) is an endogenous molecule, synthesized in adipose tissue, that has demonstrated significant potential as a powerful slimming agent. Its mechanism of action is multifaceted, primarily characterized by a reduction in body fat mass while preserving lean body mass.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms through which OEA exerts its effects on both white and brown adipose tissue. It details the compound's impact on lipogenesis, lipolysis, and apoptosis, and outlines the experimental evidence and methodologies used to elucidate these actions. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel anti-obesity therapeutics.

Core Mechanism of Action in Adipose Tissue

This compound's primary effect on adipose tissue is the induction of a negative lipid balance, leading to a progressive loss of fat.[1] This is achieved not by stimulating lipolysis, the breakdown of stored fats, but rather by potently inhibiting lipogenesis, the synthesis of new fats.[1][3] This imbalance forces adipocytes to utilize their lipid stores for energy, contributing to a reduction in overall body fat. OEA's actions are mediated through specific receptors, which are distinct from those of estrogen.

Effects on White Adipose Tissue (WAT)

In white adipose tissue, OEA orchestrates a significant downregulation of genes involved in lipid synthesis and uptake. Concurrently, it can induce apoptosis in a depot-specific manner, further contributing to the reduction of fat mass.

-

Inhibition of Lipogenesis: OEA markedly decreases the expression of key lipogenic enzymes. Studies in rats have shown a dramatic reduction in the mRNA levels of Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC), two critical enzymes in the fatty acid synthesis pathway. Furthermore, OEA treatment leads to decreased expression of Lipoprotein Lipase (LPL), which is responsible for the uptake of fatty acids from circulating lipoproteins. The expression of key regulatory factors such as Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element-Binding Protein 1c (SREBP1c) is also diminished.

-

Maintenance of Lipolysis: Unlike many anti-obesity agents that stimulate fat breakdown, OEA does not appear to significantly alter the intracellular lipolytic processes. The expression of Hormone-Sensitive Lipase (HSL), a key enzyme in lipolysis, remains largely unchanged or is only modestly affected by OEA treatment. This maintenance of basal lipolysis, in the face of strongly inhibited lipogenesis, creates the net negative lipid balance that drives fat loss.

-

Induction of Apoptosis: OEA treatment has been shown to activate apoptotic pathways in a site-specific manner within white adipose tissue. In mesenteric adipose tissue of rats, OEA administration leads to a significant increase in the expression of pro-apoptotic factors such as Bid, Bax, caspase 3, and caspase 8. A similar, though less pronounced, effect is observed in periovaric adipose tissue with increased expression of Bax and caspase 3. This suggests that OEA can actively reduce the number of fat cells in specific visceral depots.

Effects on Brown Adipose Tissue (BAT)

In brown adipose tissue, the body's primary site of non-shivering thermogenesis, OEA exhibits a distinct mechanism. It helps to maintain the tissue's thermogenic potential while still inhibiting fat storage.

-

Preservation of Thermogenic Capacity: OEA treatment does not negatively impact the expression of Uncoupling Protein 1 (UCP1), the key protein responsible for thermogenesis in BAT. This is in contrast to the effects of pair-feeding, which can lead to a decrease in UCP1 expression. The expression of beta(3)-adrenergic receptors, which are crucial for activating thermogenesis, is also maintained. This preservation of the thermogenic machinery allows for sustained energy expenditure.

-

Inhibition of Lipogenesis: Similar to its action in WAT, OEA markedly decreases the expression of genes involved in lipogenesis and acyl-glycerol synthesis in BAT. This prevents the accumulation of lipids within brown adipocytes, ensuring they remain metabolically active and efficient at burning fuel for heat.

Quantitative Data on Gene Expression

The following table summarizes the quantitative changes in the expression of key genes in mesenteric white adipose tissue of female Wistar rats following 48 hours of oral OEA treatment (10 µmol/kg).

| Gene | Function | Change in mRNA Levels (%) | Reference |

| Fatty Acid Synthase (FAS) | Lipogenesis | -95% | |

| Acetyl-CoA Carboxylase (ACC) | Lipogenesis | -92% | |

| Lipoprotein Lipase (LPL) | Fatty Acid Uptake | -52% | |

| Hormone-Sensitive Lipase (HSL) | Lipolysis | -32% | |

| Carnitine Palmitoyltransferase 1b (CPT1b) | Fatty Acid Oxidation | -45% | |

| Fatty Acid Transport Protein 1 (FATP1) | Fatty Acid Transport | -52% | |

| Adipocyte Fatty Acid Binding Protein (FABP4) | Fatty Acid Transport | -49% | |

| Tumour Necrosis Factor alpha (TNFα) | Inflammation | +198% |

Experimental Protocols

The following are representative experimental protocols used in the study of OEA's effects on adipose tissue.

In Vivo Animal Studies

-

Animal Model: Overweight adult male Wistar rats or female Zucker lean rats are commonly used models.

-

Acclimatization: Animals are typically housed in a controlled environment (e.g., 12-hour light/dark cycle, constant temperature and humidity) and allowed to acclimate for a period of at least one week before the start of the experiment.

-

Treatment Administration:

-

Route: Oral gavage is a frequent method of administration.

-

Vehicle: OEA is often dissolved in sunflower oil.

-

Dose: A common dose is 10 nmol/g or 10 µmol/kg of body weight, administered daily.

-

Duration: Treatment periods can range from 48 hours for acute studies to 10-14 days for chronic studies.

-

-

Control Groups:

-

Vehicle Control: A group of animals receiving only the vehicle (e.g., sunflower oil) is included to control for the effects of the gavage procedure and the vehicle itself.

-

Pair-Fed Control: To distinguish the direct metabolic effects of OEA from those caused by reduced food intake, a pair-fed group is often included. This group receives the vehicle and is fed the same amount of food consumed by the OEA-treated group on the previous day.

-

-

Sample Collection and Analysis:

-

At the end of the treatment period, animals are euthanized, and various adipose tissue depots (e.g., mesenteric, periovaric, subcutaneous, retroperitoneal, and interscapular brown adipose tissue) are dissected and weighed.

-

Gene Expression Analysis: Total RNA is extracted from the adipose tissue samples. The expression levels of target genes are then quantified using real-time polymerase chain reaction (RT-PCR).

-

DNA, Protein, and Lipid Content: Tissues are analyzed for their total DNA, protein, and lipid content to assess changes in cell number and size.

-

Ligation-Mediated PCR for DNA Fragmentation (Apoptosis Assay)

-

Objective: To detect DNA fragmentation characteristic of apoptosis in adipose tissue.

-

Procedure:

-

Genomic DNA is extracted from the adipose tissue samples.

-

The DNA is then ligated to a specific oligonucleotide linker.

-

PCR is performed using a primer complementary to the linker and another primer specific to a genomic sequence.

-

The PCR products are then separated by gel electrophoresis and visualized. The presence of a ladder-like pattern of DNA fragments indicates apoptosis.

-

Visualizations of Pathways and Workflows

Signaling Pathways

Caption: OEA's effect on adipocyte lipid metabolism.

Caption: OEA-induced apoptotic pathway in WAT.

Experimental Workflow

Caption: Typical experimental workflow for OEA studies.

Conclusion

This compound presents a unique mechanism of action in adipose tissue, primarily driven by a potent inhibition of lipogenesis while maintaining basal lipolysis and thermogenic capacity. This dual action in both white and brown adipose tissue, coupled with the induction of apoptosis in specific fat depots, underscores its potential as a therapeutic agent for obesity. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for further research into OEA and the development of related compounds. Future investigations should aim to fully elucidate the specific receptors and downstream signaling pathways that mediate OEA's diverse effects in adipocytes.

References

- 1. Oleoyl-estrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural determinants of oleoyl-estrone slimming effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Site-specific modulation of white adipose tissue lipid metabolism by oleoyl-estrone and/or rosiglitazone in overweight rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Synthesis of Oleoylestrone in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoylestrone (OE), an endogenous fatty acid ester of estrone, has garnered significant interest for its potential role in body weight regulation and energy homeostasis. Unlike its parent steroid, estrone, OE is thought to exert its effects through signaling pathways distinct from classical nuclear estrogen receptors. This technical guide provides an in-depth overview of the endogenous synthesis of this compound in humans, detailing the enzymatic processes, regulatory mechanisms, and analytical methodologies. Quantitative data on OE levels are summarized, and key signaling pathways are visualized to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

This compound is a naturally occurring molecule in which an oleic acid moiety is esterified to the C3 hydroxyl group of estrone.[1] It is primarily synthesized and found in adipose tissue and plasma.[1][2] Research suggests that OE plays a role in reducing food intake while maintaining energy expenditure, thereby promoting the utilization of fat stores.[1] This has positioned OE as a molecule of interest for potential therapeutic interventions in obesity and metabolic disorders. Understanding its endogenous synthesis is crucial for elucidating its physiological functions and for the development of novel therapeutic strategies.

Enzymatic Synthesis of this compound

The endogenous synthesis of this compound involves the esterification of estrone with oleic acid. This reaction is catalyzed by specific acyltransferases. While the precise enzyme responsible for OE synthesis in humans has not been definitively identified, evidence points towards the involvement of enzymes from the acyl-CoA:steroid acyltransferase family.

A key candidate enzyme is acyl-CoA:estradiol-17β-acyltransferase , which has been identified in bovine placental microsomes and is capable of esterifying estradiol with various long-chain fatty acyl-CoAs, including oleoyl-CoA.[3] Given the structural similarity between estradiol and estrone, it is plausible that this or a related enzyme facilitates the synthesis of this compound.

Another potential contributor to steroid esterification is Lecithin:cholesterol acyltransferase (LCAT) , an enzyme known to esterify cholesterol in the blood. LCAT has been shown to esterify estradiol at the 17β-hydroxyl group. While its activity on estrone's 3-hydroxyl group for OE synthesis is not confirmed, its role in steroid acylation warrants consideration.

Furthermore, the family of Sterol O-acyltransferases (SOATs) , also known as Acyl-CoA:cholesterol acyltransferases (ACATs), are integral membrane proteins that catalyze the formation of cholesteryl esters from cholesterol and fatty acyl-CoAs. These enzymes are crucial for cellular cholesterol homeostasis. Homologous enzymes in plants have been shown to esterify phytosterols, suggesting a broad substrate specificity within this enzyme family that might include steroid hormones like estrone.

The synthesis reaction can be summarized as follows:

Estrone + Oleoyl-CoA -> this compound + CoA-SH

This reaction predominantly occurs in the endoplasmic reticulum of cells within adipose tissue.

Biosynthetic Pathway Overview

The synthesis of this compound is a multi-step process that begins with the availability of its precursors: estrone and oleic acid (in the form of oleoyl-CoA).

Regulation of this compound Synthesis

The synthesis of this compound is under tight hormonal control, primarily within adipocytes.

-

Leptin: This adipokine has been shown to increase the synthesis of acyl-estrone in a dose- and time-dependent manner. A fully functional leptin pathway is considered critical for the synthesis of acyl-estrones.

-

Corticosterone: Glucocorticoids, such as corticosterone, also enhance the synthesis of acyl-estrone.

-

Insulin: In contrast to leptin and corticosterone, insulin has been found to decrease acyl-estrone synthesis at low concentrations. Insulin also reduces the overall uptake of estrone by adipocytes.

This hormonal regulation suggests that this compound synthesis is intricately linked to the body's energy status and metabolic state.

Quantitative Data on this compound and Related Esters

Quantitative data on this compound in humans are limited, with some studies reporting that estrone fatty acyl esters are often below the limit of detection in plasma. However, studies on related estradiol esters and in animal models provide valuable insights.

Table 1: Concentrations of Estradiol and Estradiol Esters in Human Plasma and Adipose Tissue

| Hormonal State | Tissue | Free Estradiol | Esterified Estradiol | Ester to Free Ratio (%) |

| Pregnancy | Plasma | High | Moderate | 0.5 |

| Adipose Tissue | High | Moderate | 10 | |

| Premenopausal | Plasma | Moderate | Low | 15 |

| Adipose Tissue | Low | High | 150-490 | |

| Postmenopausal | Plasma | Low | Very Low | 110 |

| Adipose Tissue | Very Low | Low | 150-490 | |

| Data adapted from J Clin Endocrinol Metab. |

Table 2: Correlation of Plasma Estrone-Fatty Acid Esters with Adiposity in Humans

| Parameter | Correlation with Plasma E1-FA (Men) | Correlation with Plasma E1-FA (Women) |

| Body Mass Index (BMI) | r = 0.69, P = 0.001 | r = 0.75, P < 0.0001 |

| Percent Body Fat (PBF) | r = 0.52, P = 0.018 | r = 0.69, P < 0.0001 |

| Data adapted from a study on a sample of 20 men and 22 women. |

In rats, this compound has been found to be distributed among different lipoprotein fractions in the plasma, with about half of the total acyl-estrone in the HDL fraction.

Experimental Protocols

In Vitro Analysis of Hormonal Regulation of this compound Synthesis

This protocol is adapted from a study on 3T3-L1 cells.

Objective: To determine the effect of hormones on the synthesis of acyl-estrone.

Methodology:

-

Cell Culture: Differentiate 3T3-L1 preadipocytes into mature adipocytes.

-

Incubation: Incubate the adipocytes with a medium containing 44 nM of ³H-labeled estrone.

-

Hormonal Treatment: Supplement the medium with the desired concentration of hormones (e.g., 1 µM recombinant murine leptin, 10 nM recombinant human insulin, or 1 µM corticosterone) for a specified duration (e.g., up to 72 hours).

-

Cell Harvesting: Harvest the cells, wash with buffer, and homogenize.

-

Lipid Extraction: Perform a lipid extraction from the cell homogenates.

-

HPLC Analysis: Analyze the lipid extracts using High-Performance Liquid Chromatography (HPLC) to separate free estrone from acylated estrone.

-

Quantification: Measure the distribution of the tritium label in the free and acyl-estrone peaks to quantify the synthesis of acylated estrone.

Quantification of this compound in Biological Samples

The analysis of this compound in biological samples like plasma and tissue homogenates typically involves liquid chromatography-mass spectrometry (LC-MS/MS) for its high sensitivity and specificity.

General Protocol Outline:

-

Sample Preparation: Homogenize tissue samples or use plasma directly. Add an internal standard (e.g., deuterated OE).

-

Lipid Extraction: Perform a solid-phase or liquid-liquid extraction to isolate the lipid fraction containing OE.

-

Chromatographic Separation: Use a suitable HPLC column (e.g., C18) to separate OE from other lipids.

-

Mass Spectrometric Detection: Employ a mass spectrometer, often a triple quadrupole, operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of OE and the internal standard.

-

Data Analysis: Quantify the amount of OE in the sample by comparing its peak area to that of the internal standard.

Signaling Pathways of this compound

This compound is reported to act through specific receptors that are distinct from the classical nuclear estrogen receptors (ERα and ERβ). This suggests a non-genomic mechanism of action. While the definitive receptor and its downstream signaling cascade for OE are still under investigation, several possibilities have been proposed.

DrugBank suggests that this compound may act as an agonist for metabotropic glutamate receptors 2 and 3 (mGluR2/3) . These are G-protein coupled receptors (GPCRs) that, upon activation, can inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.

Another potential candidate is the G protein-coupled estrogen receptor (GPER) , also known as GPR30. GPER is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic signaling. Activation of GPER can lead to the stimulation of adenylyl cyclase and an increase in cAMP, which in turn activates Protein Kinase A (PKA).

Conclusion

The endogenous synthesis of this compound is a hormonally regulated process occurring primarily in adipose tissue, catalyzed by acyl-CoA:steroid acyltransferases. While present at low levels, its correlation with body fat mass and its distinct signaling pathways highlight its potential as a key regulator of energy metabolism. Further research is needed to definitively identify the synthesizing enzyme in humans and to fully elucidate the downstream signaling cascades initiated by this compound. A deeper understanding of these aspects will be instrumental for the development of novel therapeutic strategies targeting metabolic diseases.

References

- 1. Oleoyl-estrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regiospecific esterification of estrogens by lecithin:cholesterol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Properties of fatty acyl-coenzyme A: estradiol-17 beta acyltransferase in bovine placenta microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Oleoylethanolamide (OEA): A Lipostatic Signal for Body Fat Regulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Oleoylethanolamide (OEA) is an endogenous, long-chain fatty acid ethanolamide that has emerged as a significant lipostatic signal, playing a crucial role in the regulation of feeding, body weight, and lipid metabolism.[1][2] Synthesized in the proximal small intestine from dietary oleic acid, OEA acts as a peripheral satiety signal and a modulator of fat metabolism, making it a compelling target for the development of therapeutic agents against obesity and related metabolic disorders.[3][4][5] This document provides a comprehensive overview of the biosynthesis, signaling pathways, physiological effects, and experimental validation of OEA's role in body fat regulation.

OEA Biosynthesis and Degradation

The concentration and activity of OEA are tightly regulated by its synthesis and degradation pathways, which are directly linked to nutrient availability.

Biosynthesis: OEA is synthesized in the enterocytes of the small intestine in response to the ingestion of dietary fats, particularly oleic acid. The process involves a two-step enzymatic reaction:

-

N-Acylation: A calcium-dependent N-acyltransferase (NAT) catalyzes the transfer of an oleoyl group from a donor phospholipid, such as sn-1-oleoyl-phosphatidylcholine, to the primary amine of phosphatidylethanolamine (PE). This reaction forms N-oleoyl-phosphatidylethanolamine (NOPE).

-

Hydrolysis: The newly formed NOPE is then hydrolyzed by a specific N-acyl phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) to release OEA and phosphatidic acid.

Nutrient intake stimulates this process; OEA levels in the rodent small intestine decrease during food deprivation and increase upon refeeding. This feeding-induced mobilization is accompanied by an increased expression and activity of NAPE-PLD.

Degradation: The biological actions of OEA are terminated through enzymatic hydrolysis, primarily by Fatty Acid Amide Hydrolase (FAAH). FAAH is an integral membrane enzyme that breaks down OEA into oleic acid and ethanolamine, which are inactive at OEA's target receptors. The expression and activity of FAAH are inversely regulated by feeding; its activity decreases upon food intake, thus prolonging OEA's signaling. Mice genetically lacking FAAH show significantly elevated brain levels of OEA.

Core Signaling Pathways

OEA exerts its physiological effects primarily through the activation of two key receptors: the nuclear receptor PPAR-α and the G-protein coupled receptor GPR119.

Peroxisome Proliferator-Activated Receptor-α (PPAR-α)

The anorectic (appetite-suppressing) effects of OEA are predominantly mediated by the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α). OEA is a high-affinity endogenous ligand for PPAR-α.

Mechanism of Action:

-

Binding and Activation: OEA, synthesized in the intestine, binds to and activates PPAR-α, which is highly expressed in enterocytes, liver, and adipose tissue.

-

Heterodimerization: Activated PPAR-α forms a heterodimer with the retinoid X receptor (RXR).

-

Gene Transcription: This complex translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.

-

Metabolic Regulation: This binding initiates the transcription of genes involved in fatty acid transport (e.g., FAT/CD36), fatty acid oxidation (β-oxidation), and lipolysis, while also regulating genes involved in inflammation.

The satiety signal is then relayed from the gut to the brain, involving the vagus nerve and central histaminergic and oxytocinergic pathways, to inhibit food intake. The effects of OEA on satiety and body weight gain are absent in mice genetically deficient in PPAR-α, confirming its essential role.

G-Protein Coupled Receptor 119 (GPR119)

OEA also activates GPR119, a Gs-coupled receptor expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. This pathway is particularly important for OEA's effects on glucose homeostasis.

Mechanism of Action:

-

Receptor Activation: OEA binds to GPR119 on the surface of intestinal L-cells.

-

Gs Protein Signaling: This activates the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase converts ATP to cyclic AMP (cAMP).

-

PKA Activation: The increase in intracellular cAMP activates Protein Kinase A (PKA).

-

GLP-1 Secretion: PKA activation triggers the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and promotes satiety.

Studies using intestinal cell lines have shown that OEA significantly increases GLP-1 secretion, an effect that is dependent on GPR119.

Quantitative Data Summary

The effects of OEA have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: Effects of OEA Supplementation in Human Clinical Trials

| Study Population | OEA Dosage | Duration | Key Quantitative Outcomes | Reference |

| 60 Healthy Obese People | 250 mg/day (125 mg, twice daily) | 8 weeks | Inflammation: Significant decrease in serum IL-6 and TNF-α (p<0.001). No significant change in hs-CRP or MDA. | |

| 60 Healthy Obese People | 250 mg/day (125 mg, twice daily) | 8 weeks | Lipid Profile: Significant decrease in serum triglycerides (from 166.29 to 142.22 mg/dL, p=0.047). No significant changes in total cholesterol, HDL-C, or LDL-C. | |

| Obese individuals with NAFLD | 250 mg/day | 12 weeks | Metabolic Health: Significant decreases in fasting blood glucose, insulin, insulin resistance, and triglycerides. | |

| Meta-analysis of 10 RCTs | 125-600 mg/day | 1-12 weeks | Anthropometrics & Glycemia: Significant reductions in body weight (SMD: -0.26), BMI, waist circumference, fat mass, fasting blood glucose, and HOMA-IR. | |

| Meta-analysis of 13 studies | 125-600 mg/day | 1-12 weeks | Cardiometabolic Factors: Significant reductions in fasting blood sugar (WMD: -5.84 mg/dl), insulin (WMD: -3.26 µU/ml), waist circumference (WMD: -2.15 cm), and triglycerides (WMD: -17.73 mg/dl). |

Table 2: Key Findings from Preclinical (Rodent) Studies

| Animal Model | OEA Administration | Duration | Key Quantitative Outcomes | Reference |

| High-Fat-Fed Mice | 100 mg/kg (oral) | 5 weeks | Adiposity: 20% decrease in body fat pads (p < 0.05). | |

| Diet-Induced Obese Mice | N/A (VSG surgery model) | Post-surgery | Gene Expression: Upregulation of GPR119 and CD36 expression in the duodenum. | |

| Rats | Intraperitoneal injection | Acute | Gene Expression: Significantly increased FAT/CD36 mRNA expression in intestinal mucosa and isolated jejunal enterocytes. | |

| High-Fat-Fed Rats | 10 mg/kg (i.p.) | 2 weeks | Food Intake: Significant reduction in food intake. | |

| Diet-Induced Obese Mice | OEA-based dietary supplement | N/A | Caloric Intake: Reduced daily caloric intake by 14% in obese animals. |

Detailed Experimental Protocols

The following protocols describe common methodologies used to investigate the lipostatic effects of OEA.

Protocol 1: Diet-Induced Obesity (DIO) Rodent Model for OEA Efficacy Testing

This protocol is a standard method to assess the anti-obesity effects of a compound.

Methodology:

-

Animal Model: Male C57BL/6 mice, 3 months old.

-

Acclimatization: Animals are housed under standard conditions (12h light/dark cycle, controlled temperature) with ad libitum access to water and standard chow for one week.

-

Obesity Induction: Mice are fed a high-fat diet (HFD), typically providing 45-60% of calories from fat, for a period of 10-12 weeks to induce an obese phenotype. A control group is maintained on a low-fat diet.

-

Group Allocation: HFD-fed animals are randomly divided into experimental groups (n=5-10 per group):

-

Vehicle Control (e.g., saline/polyethylene glycol/Tween 80).

-

OEA treatment (e.g., 10 mg/kg, intraperitoneal injection or 100 mg/kg, oral gavage).

-

Pair-fed Control (receives the same amount of food consumed by the OEA group on the previous day) to distinguish direct metabolic effects from those secondary to reduced food intake.

-

-

Administration & Monitoring: Treatments are administered daily for a period of 2-5 weeks. Body weight and food intake are monitored daily.

-

Sample Collection: At the end of the study, animals are euthanized. Blood is collected for biochemical analysis (lipids, glucose, hormones). Tissues such as liver, adipose pads, and small intestine are harvested, weighed, and flash-frozen or fixed for histological or molecular analysis (e.g., qRT-PCR for gene expression).

-

Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare differences in body weight gain, fat pad mass, food intake, and gene expression between groups.

Protocol 2: In Vitro GLP-1 Secretion Assay

This assay is used to determine if OEA directly stimulates GLP-1 secretion from enteroendocrine L-cells.

Methodology:

-

Cell Line: Murine GLUTag (mGLUTag) L-cells are commonly used.

-

Cell Culture: Cells are cultured in standard DMEM medium supplemented with 10% FBS and antibiotics, and maintained at 37°C in a humidified 5% CO2 atmosphere.

-

Seeding: Cells are seeded into 24-well plates and grown to ~80-90% confluency.

-

Assay Procedure:

-

Cells are washed twice with a serum-free buffer (e.g., Krebs-Ringer bicarbonate buffer).

-

Cells are pre-incubated in the buffer for 30-60 minutes.

-

The buffer is replaced with fresh buffer containing the test compounds:

-

Vehicle control.

-

OEA at various concentrations (e.g., 5-20 µmol/L).

-

Positive control (e.g., Forskolin, a direct adenylyl cyclase activator).

-

-

Cells are incubated for a defined period (e.g., 2 hours) at 37°C.

-

-

Sample Collection: After incubation, the supernatant is collected. A lysis buffer is added to the wells to collect the cell lysate for total protein or DNA quantification to normalize secretion data.

-

Quantification: The concentration of GLP-1 in the supernatant is measured using a commercially available GLP-1 ELISA kit.

-

Data Analysis: Secreted GLP-1 levels are normalized to total protein/DNA content and expressed as a fold-change relative to the vehicle control.

Protocol 3: Assessment of Inflammatory Biomarkers in Human Trials

This protocol outlines the standard procedure for measuring key inflammatory markers in clinical studies investigating OEA.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled clinical trial is the gold standard.

-

Participant Recruitment: Eligible subjects (e.g., healthy obese individuals) are recruited based on defined inclusion/exclusion criteria.

-

Blood Sample Collection:

-

Fasting (8-12 hours) venous blood samples (5-10 mL) are collected at baseline and at the end of the intervention period (e.g., 8 weeks).

-

Blood is collected into appropriate tubes (e.g., serum separator tubes).

-

-

Sample Processing:

-

Serum is separated by centrifugation (e.g., at 3000 rpm for 15 minutes).

-

Aliquots of serum are stored at -80°C until analysis to ensure stability.

-

-

Biomarker Measurement:

-

IL-6 and TNF-α: Measured using high-sensitivity sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

High-Sensitivity C-Reactive Protein (hs-CRP): Measured using an immunoturbidimetric assay on a clinical chemistry analyzer.

-

-

Data Analysis: An Analysis of Covariance (ANCOVA) is used to assess the differences between the intervention and placebo groups at the end of the study, adjusting for baseline values and other relevant covariates. A p-value < 0.05 is typically considered statistically significant.

Conclusion

Oleoylethanolamide stands out as a critical endogenous lipid mediator that links dietary fat intake with the regulation of energy homeostasis. Its well-defined mechanisms of action, primarily through PPAR-α and GPR119, provide a solid foundation for its role as a lipostatic signal. OEA's demonstrated ability to reduce food intake, decrease body fat, and improve metabolic and inflammatory markers in both preclinical and clinical settings underscores its therapeutic potential. For researchers and drug development professionals, OEA and its signaling pathways represent a promising avenue for creating novel, peripherally-acting therapies to combat the global challenge of obesity and its associated metabolic complications.

References

- 1. Regulation of food intake by oleoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oleic acid-derived oleoylethanolamide: A nutritional science perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Food intake regulates oleoylethanolamide formation and degradation in the proximal small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Feeding regulation by oleoylethanolamide synthesized from dietary oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oleoylethanolamide: A fat ally in the fight against obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Role of Oleoylethanolamide in Lipid Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Oleoylethanolamide (OEA) is an endogenous acylethanolamide, a class of bioactive lipid mediators. Structurally similar to the endocannabinoid anandamide, OEA does not share its cannabimimetic activity. Instead, it has emerged as a critical regulator of lipid homeostasis, influencing feeding behavior, body weight, and various aspects of lipid metabolism. This technical guide provides an in-depth overview of the physiological role of OEA in lipid homeostasis, detailing its mechanisms of action, summarizing quantitative data from key studies, and outlining relevant experimental protocols.

Biosynthesis and Metabolism of OEA

OEA is primarily synthesized in the enterocytes of the proximal small intestine in response to the ingestion of dietary fats, particularly those rich in oleic acid. Its production is a two-step enzymatic process. First, an N-acyltransferase (NAT) transfers the oleoyl group from a donor phospholipid, such as phosphatidylcholine, to the primary amine of phosphatidylethanolamine (PE), forming N-oleoyl-phosphatidylethanolamine (NOPE). Subsequently, a specific N-acyl phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) cleaves NOPE to release OEA and phosphatidic acid.[1]

The signaling actions of OEA are terminated by its enzymatic hydrolysis into oleic acid and ethanolamine. This degradation is primarily carried out by two enzymes: fatty acid amide hydrolase (FAAH) and, to a lesser extent, N-acylethanolamine-hydrolyzing acid amidase (NAAA).

Figure 1: OEA Biosynthesis and Degradation Pathway.

Core Mechanism of Action: PPAR-α Activation

The primary molecular target for OEA's effects on lipid metabolism is the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α).[2][3][4] PPAR-α is a ligand-activated nuclear receptor that functions as a key transcription factor in the regulation of genes involved in fatty acid transport and catabolism.[5]

Upon binding to OEA, PPAR-α forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The activation of PPAR-α by OEA is central to its physiological effects on lipid homeostasis. Studies in PPAR-α knockout mice have shown that the anorexic and lipid-lowering effects of OEA are absent, confirming the critical role of this receptor.

Beyond PPAR-α, OEA has been shown to interact with other receptors, including the transient receptor potential vanilloid type 1 (TRPV1) and the G protein-coupled receptor 119 (GPR119), although its primary metabolic effects are attributed to PPAR-α activation.

Figure 2: OEA Signaling through PPAR-α.

Physiological Effects on Lipid Homeostasis

OEA exerts multifaceted effects on lipid metabolism, primarily through the activation of PPAR-α. These effects collectively contribute to a reduction in body weight and an improvement in the overall lipid profile.

-

Stimulation of Lipolysis and Fatty Acid Oxidation: OEA enhances the breakdown of stored fats (lipolysis) and promotes the oxidation of fatty acids for energy production. It upregulates the expression of key genes involved in fatty acid catabolism, including carnitine palmitoyltransferase 1 (CPT-1), the rate-limiting enzyme in mitochondrial fatty acid transport, and fatty acid translocase (FAT/CD36).

-

Inhibition of Lipogenesis: OEA has been shown to decrease the synthesis of new fatty acids in the liver. It reduces the expression and activity of key lipogenic enzymes such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS).

-

Reduction of Plasma Lipids: Administration of OEA leads to a significant reduction in circulating levels of triglycerides and, in some cases, cholesterol. This is a direct consequence of increased fatty acid uptake and oxidation in tissues like the liver and muscle, coupled with reduced hepatic lipid synthesis.

-

Modulation of Adipose Tissue: OEA influences adipose tissue by promoting lipolysis and inhibiting adipogenesis. It can also induce a "browning" of white adipose tissue, increasing the expression of thermogenic genes like UCP1, which enhances energy expenditure.

Quantitative Data Summary

The following tables summarize quantitative findings from key preclinical and clinical studies investigating the effects of OEA on lipid homeostasis.

Table 1: Effects of OEA on Plasma Lipid Profile in Human Clinical Trials

| Study Population | OEA Dosage | Duration | Change in Triglycerides (TG) | Change in Total Cholesterol (TC) | Change in LDL-C | Change in HDL-C | Reference |

| 60 Obese People | 125 mg, twice daily | 8 weeks | ↓ 24.07 mg/dL (p=0.047) | No significant change | No significant change | No significant change | |

| Obese subjects with NAFLD | 250 mg/day | 12 weeks | Significant decrease | No significant change | No significant change | Significant increase | |

| Meta-analysis of 10 trials | Various | Various | Significant decrease | No significant change | No significant change | No significant change |

Table 2: Effects of OEA on Gene Expression and Metabolism in Preclinical Models (Rodents)

| Model | OEA Dosage | Duration | Key Gene/Protein Upregulation | Key Gene/Protein Downregulation | Metabolic Outcome | Reference |

| High-Fat Diet-Fed Rats | 10 mg/kg/day, i.p. | 2 weeks | PPARα, CPT-1 | ACC, FAS, SCD1, LDLR | Increased hepatic fatty acid oxidation, decreased lipogenesis | |

| Obese Zucker Rats | 5 mg/kg/day, i.p. | 2 weeks | PPARα, FAT/CD36, L-FABP, UCP-2 | - | Reduced serum cholesterol and triglycerides | |

| Free-feeding Rats | 5 mg/kg, i.p. (co-admin) | 6 days | PPARα, UCP1, Cpt1b, Acox1 | Scd1 | Lowered plasma triglycerides and cholesterol | |

| Wild-Type Mice | 100 mg/kg, oral | 5 weeks | - | FAT/CD36 in adipose tissue | 20% decrease in body fat pads |

Key Experimental Methodologies

Detailed and reproducible experimental protocols are fundamental to advancing research on OEA. Below are representative methodologies for in vivo and in vitro studies.

5.1. In Vivo Rodent Model for Assessing OEA's Effects on Lipid Metabolism

This protocol describes a typical experiment to evaluate the chronic effects of OEA administration in a diet-induced obesity model.

-

Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.

-

Diet-Induced Obesity: Animals are fed a high-fat diet (HFD), typically providing 45-60% of calories from fat, for a period of 8-12 weeks to induce an obese phenotype with dyslipidemia. A control group is maintained on a standard low-fat chow.

-

OEA Administration:

-

Preparation: OEA is synthesized or purchased and prepared fresh daily. For intraperitoneal (i.p.) injection, it is typically dissolved in a vehicle solution of saline, polyethylene glycol, and Tween 80 (e.g., 90:5:5 v/v/v).

-

Dosage: A common effective dose for i.p. administration in rats is 5-10 mg/kg body weight.

-

Regimen: OEA or vehicle is administered once daily, often 10-30 minutes before the onset of the dark cycle (the active feeding period for rodents), for a duration of 2 to 6 weeks.

-

-

Monitoring: Body weight and food intake are monitored daily.

-

Sample Collection and Analysis:

-

At the end of the treatment period, animals are fasted overnight.

-

Blood is collected via cardiac puncture for the analysis of plasma triglycerides, total cholesterol, HDL-C, LDL-C, and glucose using standard enzymatic kits.

-

Tissues such as the liver, small intestine, and various adipose depots (e.g., epididymal, retroperitoneal) are harvested, weighed, and snap-frozen in liquid nitrogen for later analysis.

-

-

Molecular Analysis:

-

Gene Expression: RNA is extracted from tissues, and quantitative real-time PCR (qPCR) is used to measure the mRNA levels of target genes (e.g., Ppara, Cpt1a, Fasn, Scd1).

-

Protein Expression: Western blotting is performed on tissue lysates to quantify the protein levels of key targets (e.g., PPAR-α, FAS, ACC, CPT-1).

-

Enzyme Activity Assays: Specific activity of enzymes like CPT-1 can be measured in tissue homogenates.

-

-

Histology: Liver sections can be stained with Oil Red O to visualize and quantify neutral lipid accumulation (steatosis).

Figure 3: Workflow for an In Vivo Rodent Study.

5.2. In Vitro Hepatocyte Model for Studying OEA's Direct Effects

This protocol allows for the investigation of OEA's cell-autonomous effects on lipid metabolism in liver cells.

-

Cell Lines: Human hepatoma cell lines such as HepG2 or Huh-7 are commonly used. Primary hepatocytes can also be used for more physiologically relevant data.

-

Lipid Loading: To mimic conditions of steatosis, cells are often pre-treated with a mixture of oleic and palmitic acids (e.g., 2:1 ratio at a total concentration of 0.4-1.0 mM) for 24 hours to induce intracellular lipid droplet accumulation.

-

OEA Treatment:

-

Preparation: OEA is dissolved in a suitable solvent like DMSO to create a stock solution, which is then diluted in the cell culture medium to the final desired concentrations.

-

Dosage: Effective concentrations typically range from 1 to 25 µM.

-

Regimen: After lipid loading, the medium is replaced with fresh medium containing various concentrations of OEA or vehicle (DMSO) for an additional 24 hours.

-

-

Analysis:

-

Lipid Accumulation: Intracellular triglycerides are quantified using a colorimetric assay. Lipid droplets can be visualized and quantified by staining with Oil Red O or a fluorescent dye like BODIPY.

-

Gene and Protein Expression: Cells are harvested, and qPCR and Western blotting are performed as described for the in vivo protocol to analyze key targets in lipid metabolism pathways (e.g., PPARA, CPT1A, FASN, SREBP-1c).

-

Fatty Acid Oxidation Assay: The rate of fatty acid oxidation can be measured by quantifying the conversion of radiolabeled fatty acids (e.g., [³H]palmitate) into ³H₂O.

-

Conclusion and Future Directions

Oleoylethanolamide is a pivotal endogenous lipid mediator that maintains lipid homeostasis primarily by activating the nuclear receptor PPAR-α. Its actions—promoting fatty acid oxidation, inhibiting lipogenesis, and reducing circulating triglyceride levels—make it a subject of significant interest for the development of novel therapeutics for obesity and related metabolic disorders like non-alcoholic fatty liver disease (NAFLD).

Future research should focus on several key areas:

-

Long-term Efficacy and Safety: While short-term studies are promising, long-term clinical trials are needed to establish the sustained efficacy and safety of OEA supplementation in humans.

-

Optimizing Delivery: OEA is susceptible to degradation. Developing novel oral delivery systems, such as enteric-coated capsules or nanoformulations, could enhance its bioavailability and therapeutic potential.

-

Synergistic Therapies: Investigating the combination of OEA with other therapeutic agents, such as β3-adrenergic agonists, may reveal synergistic effects on energy expenditure and fat reduction.

-

Elucidating Non-PPAR-α Pathways: Further exploration of OEA's interactions with other receptors like TRPV1 and GPR119 will provide a more complete picture of its physiological roles.

References

- 1. Oleoylethanolamide - Wikipedia [en.wikipedia.org]

- 2. Regulation of food intake by oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of food intake by oleoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

An In-depth Technical Guide on the Mechanism of Action of Oleoylestrone

Abstract

Proposed Mechanism of Action

The anti-obesity effects of oleoylestrone are believed to be mediated through a dual mechanism involving both central and peripheral pathways. It is also theorized that this compound may act as a precursor to a more hydrophilic, active metabolite, referred to as "W," which could be the ultimate effector molecule binding to a novel nuclear receptor.

Central (Hypothalamic) Effects

This compound is thought to act centrally on the hypothalamus to reset the body's "ponderostat," a theoretical control system that regulates body weight and fat stores. This action leads to a reduction in food intake without a compensatory decrease in energy expenditure.

-

Ghrelin Suppression: A key component of this compound's central action appears to be its effect on ghrelin. Studies have shown that a single oral dose of OE can markedly decrease the expression of ghrelin in the stomach of rats. Since ghrelin is a potent orexigenic (appetite-stimulating) hormone, its suppression is a plausible mechanism for the observed reduction in food intake.

-

Neuropeptide Y (NPY) Independence: Unlike many appetite-regulating signals, the effect of this compound does not seem to be mediated by the hypothalamic NPY system. In studies with Zucker rats, this compound treatment did not alter NPY levels in various hypothalamic nuclei, despite causing a significant reduction in food intake.

Peripheral Effects

In addition to its central effects, this compound exerts direct influence on peripheral tissues, particularly white adipose tissue (WAT) and skeletal muscle.

-

Adipose Tissue Metabolism: this compound promotes the loss of body fat by altering lipid dynamics in adipocytes. It primarily works by decreasing lipid synthesis while leaving intracellular lipolytic processes unchanged. This imbalance leads to a net loss of stored fat. Studies in rats have shown that OE treatment reduces both the number and size of adipocytes and decreases lipid content, with the most significant effects observed in mesenteric fat.

-

Muscle Metabolism: this compound appears to shift energy substrate utilization in skeletal muscle, encouraging the use of fat as an energy source. This contributes to the depletion of adipose tissue reserves.

Relationship with the Leptin Signaling Pathway

A crucial aspect of this compound's pharmacology is its apparent independence from the canonical leptin signaling pathway for its primary weight-loss effects.

Overview of the Canonical Leptin Pathway

Leptin, a hormone secreted by adipocytes, plays a key role in regulating energy balance by signaling the status of fat stores to the brain. The pathway is initiated by leptin binding to its receptor (LepR) in the hypothalamus. This binding event activates the associated Janus kinase 2 (JAK2), which then phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 dimerizes, translocates to the nucleus, and regulates the transcription of genes involved in appetite and energy expenditure, such as pro-opiomelanocortin (POMC) and agouti-related peptide (AgRP).

Evidence for a Leptin-Independent Mechanism

Compelling evidence for this compound's leptin-independent mechanism comes from studies on genetically obese mouse models:

-

ob/ob Mice: These mice have a mutation in the leptin gene and are unable to produce functional leptin.

-

db/db Mice: These mice have a mutation in the gene for the leptin receptor (LepR), rendering them insensitive to leptin signaling.

In both ob/ob and db/db mice, administration of this compound resulted in a significant decrease in body weight. Since these mice either lack leptin or a functional leptin receptor, this finding strongly indicates that this compound's primary mechanism for inducing weight loss does not require an intact leptin signaling pathway.

Leptin's Potential Regulation of this compound Synthesis

While this compound's action appears to be leptin-independent, its synthesis may be influenced by leptin. One study using cultured 3T3-L1 adipocytes found that leptin increased the synthesis of acyl-estrone from estrone. This suggests a potential feedback loop where leptin, a signal of high fat stores, could promote the production of this compound, which in turn acts to reduce those stores.

Preclinical Data Summary

This compound has been evaluated in numerous animal studies, consistently demonstrating effects on body weight and composition. The following tables summarize representative quantitative data.

| Animal Model | Dose and Administration | Duration | Key Findings |

| Lean Zucker Rats | 10 µmol/kg, daily oral gavage | 10 days | Decreased cell number and size in white adipose tissue; maximal lipid content decrease in mesenteric fat. |

| Lean Zucker Rats | 3.5 µmol/kg/day, continuous infusion | 14 days | Body weight gap of -17.8% of initial body weight compared to controls; food intake decreased by 26%. |

| Obese Zucker Rats | 3.5 µmol/kg/day, continuous infusion | 14 days | Body weight gap of -13.6% of initial body weight compared to controls; food intake decreased by 38%. |

| ob/ob and db/db Mice | 12.5 and 50 nmol/g/day, continuous infusion | 14 days | Marked decrease in body weight in both strains compared to controls. |

| Diabetic Wistar Rats | 10 µmol/kg, daily oral gavage | 10 days | Induced loss of body weight (mainly body fat); decreased plasma glucose, insulin, and leptin. |

Clinical Development and Outcomes

Despite the promising preclinical data, the development of this compound for treating obesity in humans was halted after disappointing clinical trial results.

Two Phase 2a randomized, double-blind, placebo-controlled studies were conducted in individuals with common obesity (BMI 27-38.9) and morbid obesity. The results from both trials showed no statistically or clinically meaningful weight loss in the this compound-treated groups compared to the placebo groups. Furthermore, the treatment was associated with dose-dependent increases in estrone and estradiol and a suppression of testosterone, raising safety concerns and precluding the exploration of higher doses.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effects of this compound in preclinical models.

Body Composition Analysis (DEXA)

Objective: To non-invasively measure fat mass, lean mass, and bone mineral density in live rodents.

Methodology:

-

Animal Preparation: Anesthetize the mouse using isoflurane (2-4% in O2). Once the animal is fully sedated (confirmed by lack of response to a toe pinch), weigh it and measure its length from the nose to the base of the tail.

-

Positioning: Place the anesthetized mouse in a prone position on the DEXA scanner's specimen tray. Ensure the spine is straight and the limbs are slightly outstretched.

-

Scanning: Perform a scout scan to ensure proper positioning. Initiate the full-body scan, which typically takes 4-5 minutes. The software uses dual-energy X-ray beams to differentiate between bone, fat, and lean tissue based on their different attenuation properties.

-

Analysis: The software automatically calculates total and regional fat mass, lean mass, bone mineral content, and bone mineral density. For consistency, the head is typically excluded from the whole-body analysis.

-

Recovery: After the scan, move the mouse to a clean cage on a heating pad and monitor it until it fully recovers from anesthesia.

Energy Expenditure Measurement (Indirect Calorimetry)

Objective: To measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and total energy expenditure.

Methodology:

-

Acclimation: Individually house mice in the metabolic cages for at least 24-48 hours before data collection begins to allow them to acclimate to the new environment, food, and water sources. The first 24 hours of data are often discarded.

-

System Calibration: Before each experiment, calibrate the O2 and CO2 sensors and the air flow meters according to the manufacturer's instructions to ensure accuracy.

-

Data Collection: Place a single mouse in each sealed metabolic chamber with ad libitum access to food (typically powdered to facilitate accurate measurement) and water. The system continuously draws air through the chamber at a known flow rate.

-

Gas Analysis: The system's sensors measure the O2 and CO2 concentrations in the air exiting the chamber and compare them to a reference air sample.

-

Calculations: The software calculates VO2 and VCO2. The Respiratory Exchange Ratio (RER = VCO2 / VO2) is calculated to determine the primary fuel source (RER ≈ 0.7 for fat, ≈ 1.0 for carbohydrates). Energy expenditure is calculated using the Weir equation or a simplified version.

-

Integrated Measurements: Many systems are integrated with activity monitors (e.g., infrared beams) and food/water intake sensors, allowing for the simultaneous measurement of energy expenditure, physical activity, and feeding/drinking behavior over the circadian cycle.

Visualizations

Signaling Pathway Diagrams

Caption: Proposed dual mechanism of action for this compound.

Caption: Leptin pathway and its bypass by this compound.

Conclusion

This compound is a fascinating molecule that demonstrated significant and consistent anti-obesity effects in a variety of preclinical animal models. Its proposed mechanism, involving central appetite suppression via ghrelin and peripheral modulation of fat metabolism, appears to be largely independent of the canonical leptin signaling pathway. This unique pharmacological profile generated considerable interest in its therapeutic potential. However, the failure of this compound to translate these promising preclinical findings into meaningful weight loss in human clinical trials underscores the significant challenges in obesity drug development. The disconnect between the animal and human data may stem from differences in metabolism, dosing, or the complexity of human obesity. For researchers and drug developers, the story of this compound serves as a valuable case study, highlighting a novel biological pathway for weight regulation while also emphasizing the critical importance of validating preclinical findings in human subjects.

References

The Satiety Signal: An In-depth Technical Guide to Oleoylethanolamide's Role in Hypothalamic Appetite Control

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of oleoylethanolamide (OEA), a naturally occurring lipid amide, and its significant role in the central regulation of appetite via the hypothalamus. OEA has emerged as a key endogenous satiety signal and a promising therapeutic target for obesity and related metabolic disorders. This document details the molecular mechanisms, signaling pathways, and experimental evidence supporting OEA's anorexigenic effects, with a focus on its interaction with hypothalamic circuits.

Introduction: Oleoylethanolamide as a Key Regulator of Satiety

Oleoylethanolamide (OEA) is a bioactive lipid mediator synthesized in the proximal small intestine in response to fat ingestion.[1] Structurally similar to the endocannabinoid anandamide, OEA does not bind to cannabinoid receptors and exerts its effects through distinct molecular targets.[2][3] Its primary role is to act as a peripheral signal that informs the brain of the presence of dietary fat, thereby inducing satiety and reducing food intake.[1][4] The anorexic properties of OEA have been demonstrated in various animal models and are supported by emerging human clinical data.

Molecular Mechanisms of OEA Action

OEA's effects on appetite are primarily mediated through the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α). However, its activity also involves other receptors, including the G-protein coupled receptor 119 (GPR119) and the Transient Receptor Potential Vanilloid type 1 (TRPV1).

The Central Role of PPAR-α

OEA is a high-affinity endogenous ligand for PPAR-α. Activation of PPAR-α in the enterocytes of the small intestine is the initial step in a signaling cascade that ultimately reaches the hypothalamus. This peripheral activation is crucial, as OEA's effects on satiety are significantly diminished in PPAR-α deficient mice. The activation of PPAR-α by OEA leads to the transcription of genes involved in fatty acid metabolism and transport. The satiety signal is then relayed to the brain, primarily via the vagus nerve.

Involvement of GPR119 and TRPV1

OEA has also been identified as a ligand for GPR119, a Gαs-coupled receptor expressed in intestinal L-cells and pancreatic β-cells. Activation of GPR119 by OEA can stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone with known anorexigenic effects. This suggests a parallel pathway through which OEA can contribute to the reduction of food intake. Some studies have also implicated TRPV1, a non-selective cation channel, in mediating some of OEA's effects.

OEA's Effects on Hypothalamic Appetite-Regulating Circuits

The hypothalamus is a key brain region for the integration of peripheral signals of hunger and satiety. OEA influences the activity of several hypothalamic nuclei and neuropeptidergic systems to exert its anorexic effects.

Modulation of Anorexigenic and Orexigenic Neuropeptides

Studies have shown that OEA administration leads to changes in the expression of key hypothalamic neuropeptides involved in appetite control. Specifically, OEA has been found to increase the expression of the anorexigenic neuropeptide CART (Cocaine- and Amphetamine-Regulated Transcript) in the paraventricular nucleus (PVN) of the hypothalamus. Furthermore, OEA can activate oxytocinergic neurons in the hypothalamus, and the anorexic effect of OEA is prevented by an oxytocin antagonist. This indicates that the activation of the hypothalamic oxytocin system is a critical downstream event in OEA-induced satiety. In contrast, OEA does not appear to significantly affect the expression of the potent orexigenic neuropeptides, Neuropeptide Y (NPY) and Agouti-Related Protein (AgRP), in the arcuate nucleus (ARC).

Interaction with Gut Peptides

OEA's influence on hypothalamic appetite control is also intertwined with its effects on peripheral gut peptides. OEA administration has been shown to modulate plasma levels of Peptide YY (PYY), an anorexigenic gut hormone, and ghrelin, an orexigenic hormone. These peripheral signals can, in turn, act on the hypothalamus to further modulate feeding behavior.

Quantitative Data on the Effects of Oleoylethanolamide

The following tables summarize quantitative data from key preclinical and clinical studies on the effects of OEA on food intake, body weight, and related parameters.

| Table 1: Effects of OEA in Preclinical Models | |||||

| Animal Model | OEA Dosage | Administration Route | Duration | Effect on Food Intake | Effect on Body Weight |

| Wild-type mice | 5-20 mg/kg | Intraperitoneal (i.p.) | Acute | Significant reduction | Reduced gain |

| PPAR-α-null mice | 5-20 mg/kg | i.p. | Acute | No significant effect | No significant effect |

| Zucker rats (obese) | 5 mg/kg | i.p. | 2 weeks (subchronic) | Significant reduction | Lowered body-weight gain |

| Wistar rats | Not specified | Intra-lateral hypothalamus | Acute | Significant reduction | Not specified |

| Mice | 5 or 10 mg/kg | i.p. | Acute | Significant reduction | Not specified |

| Table 2: Effects of OEA in Human Clinical Trials | |||||

| Study Population | OEA Dosage | Administration Route | Duration | Effect on Appetite | Effect on Anthropometric Measures |

| 60 healthy obese people | 125 mg, twice daily | Oral | 8 weeks | Decreased hunger, desire to eat, and cravings for sweet foods; increased fullness | Significant decrease in weight, BMI, waist circumference, and fat percent |

| 56 healthy obese people | 125 mg, twice daily | Oral | 8 weeks | Not the primary outcome | Not the primary outcome, but associated with reduced inflammation |

| 60 obese patients with NAFLD | 250 mg/day | Oral | 12 weeks | Controlled for by diet | No significant effect on weight and BMI, but a notable reduction in waist circumference |

Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating the effects of OEA.

Animal Studies

-

Animals: Male Wistar rats, wild-type mice, PPAR-α-null mice, and obese Zucker rats are commonly used models.

-

Housing and Diet: Animals are typically housed in a controlled environment with a standard 12-hour light/dark cycle and access to standard chow and water ad libitum, unless otherwise specified for fasting protocols.

-

OEA Administration: OEA is commonly dissolved in a vehicle such as a mixture of Tween 80 and saline and administered via intraperitoneal (i.p.) injection. For central administration studies, microinjections are made directly into specific brain regions like the lateral hypothalamus.

-

Measurement of Food Intake and Body Weight: Food intake is typically measured by weighing the remaining food at specific time points after OEA administration. Body weight is recorded regularly throughout the study period.

-

Gene Expression Analysis: Hypothalamic tissue is dissected, and RNA is extracted. The expression of target genes (e.g., CART, NPY, AgRP, PPAR-α) is quantified using techniques like in situ hybridization or quantitative real-time PCR (qRT-PCR).

-

Peptide and Monoamine Analysis: Plasma levels of gut peptides (e.g., PYY, ghrelin) are measured using radioimmunoassay (RIA) or ELISA kits. Hypothalamic monoamine levels can be determined by high-performance liquid chromatography (HPLC).

Human Clinical Trials

-

Study Design: Randomized, double-blind, placebo-controlled clinical trials are the gold standard.

-

Participants: Studies often recruit healthy obese individuals or obese patients with related comorbidities like non-alcoholic fatty liver disease (NAFLD).

-

Intervention: Participants receive encapsulated OEA or a matching placebo orally, typically before meals.

-

Assessment of Appetite: Subjective appetite sensations (hunger, fullness, desire to eat, cravings) are assessed using validated visual analogue scales (VAS).

-

Anthropometric Measurements: Body weight, height, body mass index (BMI), waist circumference, and body composition (e.g., fat percentage) are measured at baseline and at the end of the intervention period.

-

Biochemical Analysis: Blood samples are collected to measure gene expression (e.g., PPAR-α in peripheral blood mononuclear cells), inflammatory markers, and other relevant biochemical parameters.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways of OEA and a typical experimental workflow for studying its effects.

Caption: OEA signaling pathway from the gut to the brain.

Caption: Typical experimental workflow for OEA studies.

Conclusion and Future Directions

Oleoylethanolamide plays a critical role in the physiological regulation of satiety through a complex gut-brain signaling network that converges on the hypothalamus. Its primary mechanism of action via PPAR-α activation is well-established, and the downstream modulation of hypothalamic neuropeptides such as CART and oxytocin underscores its importance in central appetite control. The consistent anorexigenic and weight-reducing effects observed in both preclinical and clinical studies highlight the therapeutic potential of OEA and its signaling pathways for the treatment of obesity and related metabolic disorders.

Future research should focus on further elucidating the intricate crosstalk between OEA and other metabolic hormones, as well as exploring the long-term efficacy and safety of OEA supplementation in larger human cohorts. Additionally, the development of potent and selective agonists for OEA's receptors could pave the way for novel pharmacological interventions to combat the global obesity epidemic.

References

- 1. Brain molecules and appetite: the case of oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Oleoylethanolamide: A Novel Potential Pharmacological Alternative to Cannabinoid Antagonists for the Control of Appetite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caringsunshine.com [caringsunshine.com]

Oleoylestrone: A Technical Guide to its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoylestrone (OEA) is an endogenous, naturally occurring ester of oleic acid and estrone. Initial research has identified it as a potent regulator of body fat, demonstrating a significant reduction in adipose tissue mass while preserving lean body mass in animal models. This technical guide provides a comprehensive overview of the discovery and initial characterization of OEA, detailing its synthesis, purification, and analytical characterization. Furthermore, it delves into its mechanism of action, exploring its signaling pathways in key metabolic tissues such as the hypothalamus and adipose tissue. This document is intended to serve as a core resource for researchers and professionals in the fields of metabolic disease, pharmacology, and drug development.

Introduction

The discovery of this compound (OEA) stemmed from research into the endogenous regulation of body weight and fat metabolism. It was first identified as a naturally circulating hormone in various animal species and humans.[1] Early studies revealed that OEA administration in rats led to a dose-dependent loss of body fat, primarily by reducing food intake while maintaining energy expenditure.[2] A key characteristic of OEA's action is its ability to spare protein stores during weight loss, a highly desirable trait for an anti-obesity therapeutic.[3] OEA is synthesized from oleoyl-chloride and estrone and is believed to exert its effects through a dual mechanism, acting both centrally in the hypothalamus and peripherally on adipose tissue.[2][4]

Synthesis and Characterization

Synthesis

The synthesis of this compound is achieved through the esterification of estrone with oleoyl chloride. A general laboratory-scale procedure is outlined below.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve estrone in anhydrous pyridine.

-

Acylation: Cool the solution in an ice bath. Slowly add oleoyl chloride dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by thin-layer chromatography).

-

Workup: Quench the reaction by adding dilute hydrochloric acid. Extract the product into an organic solvent such as diethyl ether.

-

Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification

The crude this compound can be purified using column chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: Purification by Column Chromatography

-

Column Preparation: Pack a glass column with silica gel as the stationary phase, using a suitable solvent system such as a hexane/ethyl acetate gradient.

-

Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradually increasing polarity gradient of the mobile phase (e.g., increasing the percentage of ethyl acetate in hexane).

-

Fraction Collection: Collect fractions and analyze them by thin-layer chromatography to identify those containing the pure this compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Experimental Protocol: Purification by RP-HPLC

-

System Setup: Use a C18 reversed-phase column. The mobile phase typically consists of a gradient of acetonitrile and water, often with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA).

-

Sample Preparation: Dissolve the sample in a suitable solvent, such as the initial mobile phase.

-

Injection and Elution: Inject the sample and run a linear gradient, for example, from a lower to a higher concentration of acetonitrile over a set period.

-

Detection and Collection: Monitor the elution profile using a UV detector (e.g., at 270 nm) and collect the fraction corresponding to the this compound peak.

-

Lyophilization: Lyophilize the collected fraction to remove the mobile phase and obtain the pure compound.

Analytical Characterization

The structure and purity of the synthesized this compound are confirmed using various analytical techniques.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for both the estrone steroid backbone and the oleoyl fatty acid chain. Key signals include those for the aromatic protons of the A-ring of estrone, the olefinic protons of the oleic acid chain, and the various aliphatic protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the aromatic carbons of estrone, the olefinic carbons of the oleic acid, and the numerous aliphatic carbons.

2.3.2. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will exhibit characteristic losses of the oleoyl side chain and fragmentation of the steroid nucleus, providing structural confirmation.

Biological Characterization and Mechanism of Action

In Vivo Effects

Initial in vivo studies in rats have demonstrated the potent effects of this compound on body composition and metabolism.

| Parameter | Effect of this compound Treatment | Reference |

| Body Weight | Dose-dependent decrease | |

| Food Intake | Significant reduction | |

| Energy Expenditure | Maintained | |

| Body Fat | Significant dose-dependent loss | |

| Body Protein | Spared/preserved | |

| Plasma Cholesterol | Decreased |

Signaling Pathways

The biological effects of this compound are mediated through complex signaling pathways in both the central nervous system and peripheral tissues.

3.2.1. Hypothalamic Signaling

OEA is believed to act on the hypothalamus to regulate appetite. It likely influences the activity of key neuronal populations involved in energy homeostasis, such as the pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART) neurons.

3.2.2. Adipose Tissue Signaling

In adipose tissue, this compound appears to modulate key pathways involved in lipid metabolism, including lipogenesis and lipolysis. Evidence suggests that OEA may act as a ligand for nuclear receptors, such as Peroxisome Proliferator-Activated Receptor alpha (PPARα), and may also influence the AMP-activated protein kinase (AMPK) pathway.

Experimental Workflow: Investigating Adipose Tissue Signaling

Signaling Pathway in Adipocytes

Quantitative Data Summary

The following tables summarize the quantitative data from initial characterization studies of this compound.